REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1I.[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.[Li]CCCC>CCOCC>[F:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]2[C:3]=1[CH:14]1[CH2:13][CH:12]2[CH:11]=[CH:10]1
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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FC1=C(C(=CC=C1)F)I
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Name
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Quantity
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2.07 g
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Type
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reactant
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Smiles
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C1=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched after 15 minutes by addition of aqueous 1N HCl solution
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Duration
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15 min
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Type
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EXTRACTION
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Details
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the product was extracted with hexanes (3×50 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with H2O (50 mL), saturated aqueous NaCl solution (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Name
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Type
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|
Smiles
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FC1=C2C3C=CC(C2=CC=C1)C3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |